molecular formula C16H11BrF3N3O2 B392580 1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Cat. No.: B392580
M. Wt: 414.18g/mol
InChI Key: IEPZKEZQHMGWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a pyrazole ring substituted with bromobenzoyl, pyridinyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-5-(3-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 1-(3-fluorobenzoyl)-5-(3-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

1-(3-BROMOBENZOYL)-5-(PYRIDIN-3-YL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H11BrF3N3O2

Molecular Weight

414.18g/mol

IUPAC Name

(3-bromophenyl)-[5-hydroxy-5-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C16H11BrF3N3O2/c17-12-5-1-3-10(7-12)14(24)23-15(25,11-4-2-6-21-9-11)8-13(22-23)16(18,19)20/h1-7,9,25H,8H2

InChI Key

IEPZKEZQHMGWMW-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C2=CN=CC=C2)O)C(=O)C3=CC(=CC=C3)Br)C(F)(F)F

Canonical SMILES

C1C(=NN(C1(C2=CN=CC=C2)O)C(=O)C3=CC(=CC=C3)Br)C(F)(F)F

Origin of Product

United States

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